molecular formula C20H40N2O4 B12959063 (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide

(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide

Cat. No.: B12959063
M. Wt: 372.5 g/mol
InChI Key: KJXVELGGFFNYRE-KRWDZBQOSA-N
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Description

(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Amide Bond: The protected amino acid is then coupled with cyclohexylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Introduction of the Diethoxyethyl Group: The diethoxyethyl group is introduced via a nucleophilic substitution reaction using a suitable electrophile.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethoxyethyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-dimethoxyethyl)propanamide
  • (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxypropyl)propanamide

Uniqueness

(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H40N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]propanamide

InChI

InChI=1S/C20H40N2O4/c1-6-24-18(25-7-2)14-22(13-16-11-9-8-10-12-16)19(23)17(21)15-26-20(3,4)5/h16-18H,6-15,21H2,1-5H3/t17-/m0/s1

InChI Key

KJXVELGGFFNYRE-KRWDZBQOSA-N

Isomeric SMILES

CCOC(CN(CC1CCCCC1)C(=O)[C@H](COC(C)(C)C)N)OCC

Canonical SMILES

CCOC(CN(CC1CCCCC1)C(=O)C(COC(C)(C)C)N)OCC

Origin of Product

United States

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